8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine
CAS No.:
Cat. No.: VC13515247
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14FN |
|---|---|
| Molecular Weight | 179.23 g/mol |
| IUPAC Name | 7-fluoro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
| Standard InChI | InChI=1S/C11H14FN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3 |
| Standard InChI Key | TXVNTTRQUFIPMP-UHFFFAOYSA-N |
| SMILES | CC1CNCCC2=C1C=C(C=C2)F |
| Canonical SMILES | CC1CNCCC2=C1C=C(C=C2)F |
Introduction
8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a nitrogen-containing heterocyclic compound characterized by a fused bicyclic structure. It features a fluoro substituent at the 8-position and a methyl group at the 1-position of the benzazepine framework. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders.
Synthesis
The synthesis of 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves multi-step organic reactions. Common methods include the use of fluorinating agents to introduce the fluorine substituent and the formation of the benzazepine ring through cyclization reactions.
Biological Activity
Compounds similar to 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine exhibit significant biological activity. These include interactions with various receptors, which are crucial for understanding their therapeutic potential and side effect profiles.
Similar Compounds
Several compounds exhibit structural similarities to 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. Notable examples include:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 8-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | 64368-85-0 | 0.99 | Contains a methyl group and a different ring system |
| 6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | 177858-77-4 | 0.97 | Fluorine at the 6-position affects biological activity |
| 8-Fluoro-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | 136777-43-0 | 0.96 | Incorporates a pyridine moiety influencing receptor binding |
| 9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole | 919120-68-6 | 0.92 | Features additional saturation affecting pharmacokinetics |
| 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | 64172-41-4 | 0.90 | Methyl substitution alters interaction profiles |
Applications in Medicinal Chemistry
8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurological disorders. The unique structure of this compound lends itself to various applications, including the development of drugs targeting specific receptors in the brain.
Safety and Handling
Handling of 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine requires caution due to its potential biological activity and chemical reactivity. Safety precautions should include wearing protective gear and following standard laboratory protocols for handling organic compounds.
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